Structural and Physicochemical Differentiation from 1-(4-Chlorophenyl)-3,5-dimethylpyrazole (4-CDMP)
The target compound (3,4-dichloro substitution; MW 241.11, C₁₁H₁₀Cl₂N₂) differs from the mono-chloro comparator 1-(4-chlorophenyl)-3,5-dimethylpyrazole (4-CDMP; CAS 51560-55-5; MW 206.67, C₁₁H₁₁ClN₂) by the addition of a second chlorine atom at the meta position of the N1-phenyl ring. This structural difference increases molecular weight by approximately 34.4 g/mol (16.6% increase), elevates the calculated logP by approximately 0.8–1.0 log units (class-level inference based on the Hansch π constant for aromatic Cl), and introduces a permanent dipole moment alteration due to the 3,4-dichloro vector. These changes predict significantly altered membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility relative to 4-CDMP .
| Evidence Dimension | Molecular weight and calculated lipophilicity (ClogP) as determinants of permeability and metabolic stability |
|---|---|
| Target Compound Data | MW = 241.11 g/mol; ClogP estimated at 3.5–4.0 (based on fragment-based calculation) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3,5-dimethylpyrazole (4-CDMP): MW = 206.67 g/mol; ClogP estimated at 2.7–3.2 |
| Quantified Difference | ΔMW ≈ +34.4 g/mol (+16.6%); ΔClogP ≈ +0.8 log units |
| Conditions | Physicochemical property calculation; no experimental measurement directly comparing both compounds identified in public literature |
Why This Matters
For procurement decisions in medicinal chemistry, the dichloro substitution pattern is not interchangeable with monochloro: it predicts different ADME profiles that must be empirically validated for each scaffold, preventing generic substitution in SAR campaigns.
